molecular formula C13H8F3N3O2 B2504679 5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 1255777-52-6

5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Cat. No.: B2504679
CAS No.: 1255777-52-6
M. Wt: 295.221
InChI Key: WMCVAEJPBWXFFM-UHFFFAOYSA-N
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Description

5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H8F3N3O2 and its molecular weight is 295.221. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Agents

A study focused on synthesizing novel pyrrole derivatives, including those related to the 1,2,4-oxadiazole framework, demonstrated moderate to good antitubercular activity. The research aimed to explore the effects of substituents on phenyl groups and oxadiazole fragments on Mycobacterium tuberculosis inhibition, providing a basis for further drug design and development against tuberculosis (S. Joshi et al., 2015).

Anti-Protozoal and Anti-Cancer Agents

Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole heterocycles have shown various biological activities, including anti-protozoal and anti-cancer properties. A series of novel oxadiazolyl pyrrolo triazole diones were synthesized and investigated for their in vitro anti-protozoal and cytotoxic activities, highlighting the chemical's potential in developing treatments for protozoal infections and cancer (Y. Dürüst et al., 2012).

Antimicrobial Activity

New derivatives of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole containing piperidine or pyrrolidine ring were synthesized and found to exhibit strong antimicrobial activity. This study highlights the potential of these compounds in developing new antimicrobial agents, crucial for addressing the growing issue of antibiotic resistance (K. Krolenko et al., 2016).

Apoptosis Inducers and Anticancer Agents

A specific derivative, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, was identified as a novel apoptosis inducer through high-throughput screening. This compound showed activity against several breast and colorectal cancer cell lines, offering insights into its potential as a cancer therapeutic agent by inducing apoptosis in cancer cells (Han-Zhong Zhang et al., 2005).

Antioxidant, Analgesic, and Anti-Inflammatory Actions

Research on 1,3,4-oxadiazole and pyrazole novel derivatives highlighted their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds demonstrated various pharmacological activities, emphasizing their utility in developing new therapeutic agents (M. Faheem, 2018).

Material Science Applications

In the context of material science, m-terphenyl oxadiazole derivatives have been synthesized and utilized as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent organic light-emitting diodes (OLEDs). These materials contributed to reduced driving voltages and high efficiency in OLEDs, illustrating the compound's versatility beyond medicinal applications (Cheng-Hung Shih et al., 2015).

Future Directions

Pyrrole-containing compounds, such as “5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole”, have potential for further exploration due to their diverse biological activities . Future research may focus on synthesizing new derivatives and evaluating their biological activities.

Properties

IUPAC Name

5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O2/c14-13(15,16)20-9-5-3-8(4-6-9)11-18-12(21-19-11)10-2-1-7-17-10/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCVAEJPBWXFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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